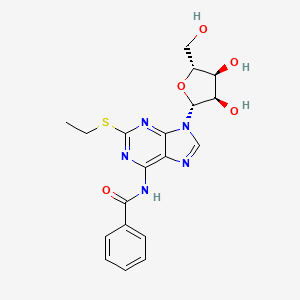

N-Benzoyl-2-(ethylsulfanyl)adenosine

Description

Structure

3D Structure

Properties

CAS No. |

88011-07-8 |

|---|---|

Molecular Formula |

C19H21N5O5S |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethylsulfanylpurin-6-yl]benzamide |

InChI |

InChI=1S/C19H21N5O5S/c1-2-30-19-22-15(21-17(28)10-6-4-3-5-7-10)12-16(23-19)24(9-20-12)18-14(27)13(26)11(8-25)29-18/h3-7,9,11,13-14,18,25-27H,2,8H2,1H3,(H,21,22,23,28)/t11-,13-,14-,18-/m1/s1 |

InChI Key |

IESLGNADJYFWCC-XWXWGSFUSA-N |

Isomeric SMILES |

CCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoyl 2 Ethylsulfanyl Adenosine and Analogs

Strategies for Regioselective Functionalization of the Adenine (B156593) Moiety

The regioselective functionalization of the adenine moiety in adenosine (B11128) is a critical aspect of synthesizing complex analogs like N-Benzoyl-2-(ethylsulfanyl)adenosine. This involves introducing specific chemical groups at desired positions on the purine (B94841) ring system while avoiding unwanted side reactions at other reactive sites. The primary positions of interest for functionalization on the adenine ring are the C2, C6, and C8 positions. For the target molecule, the focus is on the C2 and N6 positions.

Introduction of the Ethylsulfanyl Group at the C2 Position

The introduction of an ethylsulfanyl group at the C2 position of the adenosine scaffold is a key step in the synthesis of this compound. This modification can significantly influence the biological activity of the resulting nucleoside analog. The synthetic strategies to achieve this functionalization typically involve the use of a precursor with a suitable leaving group at the C2 position, which can then be displaced by an appropriate sulfur nucleophile.

A common and effective method for introducing an ethylsulfanyl group at the C2 position of adenosine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves a precursor molecule where the C2 position is rendered electrophilic by the presence of a good leaving group, typically a halogen such as chlorine or iodine. The reaction proceeds by the attack of a nucleophilic sulfur species, in this case, the ethanethiolate anion (CH₃CH₂S⁻), on the C2 carbon of the purine ring.

The ethanethiolate anion is typically generated in situ by treating ethanethiol (B150549) with a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the cation and enhance the nucleophilicity of the thiolate.

A plausible reaction scheme for this transformation is as follows:

| Precursor | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Chloroadenosine derivative | Ethanethiol (EtSH) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 2-(Ethylsulfanyl)adenosine derivative |

The choice of the precursor compound is crucial for the successful introduction of the ethylsulfanyl group. A commonly used precursor for C2 functionalization is 2-chloroadenosine, which is commercially available or can be synthesized from guanosine. caymanchem.com The synthesis of 2-alkylsulfanyl estrogen derivatives has also been achieved through flexible and high-yielding methods, providing a basis for similar approaches in nucleoside chemistry. nih.gov

To achieve the final target molecule, this compound, it is often advantageous to start with a precursor that already has the N6-amino group protected. Therefore, a more suitable precursor would be an N6-benzoyl-2-haloadenosine derivative. This precursor can be synthesized from adenosine by first protecting the hydroxyl groups of the ribose sugar, followed by N6-benzoylation and then halogenation at the C2 position.

Optimization of the reaction pathway involves several factors:

Base: The choice of base is critical for the complete deprotonation of ethanethiol to form the more nucleophilic ethanethiolate. Strong bases like sodium hydride are often effective.

Solvent: Polar aprotic solvents like DMF are generally preferred as they can dissolve the reactants and facilitate the SNAr reaction.

Temperature: The reaction temperature can influence the reaction rate and the formation of side products. Typically, these reactions are carried out at room temperature or with gentle heating.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material. This is often monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A representative table for optimizing the synthesis of 2-alkythioadenosine analogs is shown below, based on general laboratory practices for similar compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition (Hypothetical) |

|---|---|---|---|---|

| Base | NaH | K₂CO₃ | Et₃N | NaH |

| Solvent | DMF | Acetonitrile (B52724) | THF | DMF |

| Temperature | 25°C | 50°C | 80°C | 25-50°C |

| Yield (%) | Moderate | Low | Low | High |

N6-Protection via Benzoylation Techniques in Nucleoside Synthesis

The protection of the exocyclic amino group at the N6 position of adenosine is a fundamental step in the synthesis of many adenosine derivatives, including this compound. The benzoyl group is a commonly used protecting group for this purpose due to its stability under a range of reaction conditions and its ability to be removed under specific, mild basic conditions. nih.gov

The introduction of the benzoyl group at the N6 position is an acylation reaction. A common method for the N6-benzoylation of adenosine involves the use of benzoyl chloride in the presence of a base, such as pyridine. researchgate.net However, this method can lead to acylation at the hydroxyl groups of the ribose moiety as well.

To achieve selective N6-benzoylation, a transient protection of the ribose hydroxyls is often employed. One established method is the use of trimethylsilyl (B98337) chloride (TMSCl) to form silyl (B83357) ethers with the hydroxyl groups. The N6-amino group is then benzoylated with benzoyl chloride, and the silyl protecting groups are subsequently removed by mild hydrolysis. google.com

A more recent and environmentally friendly approach described in patent CN112341509A utilizes an ester of benzoic acid, such as methyl benzoate (B1203000) or ethyl benzoate, as both a protective agent and a benzoyl source. google.com This method involves an aminolysis and alcoholysis reaction between adenosine and the benzoic acid ester, catalyzed by a suitable catalyst, to form the esterified benzoyl adenosine. This intermediate is then hydrolyzed under weakly alkaline conditions to yield N6-benzoyl adenosine. google.com This process is advantageous as it avoids the use of harsh reagents and allows for the recycling of byproducts. google.com

| Method | Benzoyl Source | Key Steps | Advantages |

|---|---|---|---|

| Transient Silylation | Benzoyl Chloride | 1. Silylation of ribose hydroxyls. 2. N6-Benzoylation. 3. Desilylation. | High regioselectivity for N6 position. |

| Aminolysis/Alcoholysis | Benzoic Acid Ester (e.g., Methyl Benzoate) | 1. Catalytic reaction with benzoic acid ester. 2. Hydrolysis of intermediate. | Environmentally friendly, byproduct recycling. google.com |

In a multi-step synthesis of a complex molecule like this compound, the use of orthogonal protecting groups is essential. Orthogonal protecting groups are groups that can be removed under distinct reaction conditions without affecting other protecting groups present in the molecule. This allows for the selective deprotection of specific functional groups at different stages of the synthesis.

In the context of synthesizing this compound, the N6-benzoyl group must be compatible with the protecting groups used for the ribose hydroxyls. Common protecting groups for the 2'- and 3'-hydroxyls of the ribose are silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). researchgate.net These silyl groups are stable under the conditions used for N6-benzoylation and for the introduction of the C2-ethylsulfanyl group.

The selective removal of these protecting groups is a key consideration. Silyl ethers are typically removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.com The N6-benzoyl group is stable to these conditions. Conversely, the N6-benzoyl group is typically removed by treatment with a base, such as aqueous ammonia (B1221849) or methylamine, conditions under which silyl ethers are generally stable. nih.gov This orthogonality allows for the selective deprotection of either the ribose hydroxyls or the N6-amino group as needed during the synthetic sequence.

The following table summarizes the orthogonality of common protecting groups used in adenosine synthesis:

| Protecting Group | Protected Group | Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| Benzoyl (Bz) | N6-Amino | Aqueous Ammonia/Methylamine | TBDMS, TIPS |

| tert-Butyldimethylsilyl (TBDMS) | 2', 3', 5'-Hydroxyls | Tetrabutylammonium Fluoride (TBAF) | Benzoyl |

| Triisopropylsilyl (TIPS) | 2', 3', 5'-Hydroxyls | Tetrabutylammonium Fluoride (TBAF) | Benzoyl |

This strategic use of orthogonal protecting groups ensures that the desired transformations can be carried out efficiently and with high selectivity, ultimately leading to the successful synthesis of this compound and its analogs.

Glycosidic Bond Formation in Adenosine Analogs

The crucial step in the synthesis of adenosine analogs is the formation of the N-glycosidic bond between the purine base (adenine) and the ribose sugar. The challenge lies in controlling the regioselectivity (attachment at the N-9 position of adenine over other possible nitrogen atoms) and, most importantly, the stereoselectivity to obtain the biologically active β-anomer.

Stereoselective N-Glycosylation Methods

Achieving high stereoselectivity in N-glycosylation is paramount for the synthesis of functional nucleoside analogs. The Vorbrüggen glycosylation is one of the most widely employed methods for this purpose. acs.org This reaction typically involves a silylated heterocyclic base and a per-acylated sugar (a ribose derivative with protecting acyl groups) activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).

The reaction proceeds through the formation of an oxocarbenium ion intermediate from the protected sugar. The silylated nucleobase then attacks this electrophilic intermediate. The stereochemical outcome is heavily influenced by the nature of the protecting group at the 2'-position of the ribose sugar. While highly effective, the stereoselectivity of the Vorbrüggen reaction can be poor when the ribose derivative lacks a participating group at the 2'-position, often yielding a mixture of α and β anomers. acs.orgresearchgate.net To address this, processes can be optimized by using specific solvent systems that selectively precipitate the desired β-anomer, driving the equilibrium towards the formation of the desired product. acs.orgresearchgate.net

| Glycosylation Method | Key Features | Typical Stereoselectivity |

| Vorbrüggen Glycosylation | Silylated base reacts with acylated sugar in the presence of a Lewis acid. | High β-selectivity with 2'-acyl participation; anomeric mixtures otherwise. acs.org |

| Enzymatic Synthesis | Utilizes enzymes like nucleoside phosphorylases for glycosidic bond formation. | High to absolute β-selectivity. |

| Metal-Catalyzed Glycosylation | Employs transition metal catalysts (e.g., Palladium) to couple the base and sugar. | Can be tuned for high stereoselectivity. |

Influence of Protecting Groups on Anomeric Stereochemistry

The choice of protecting groups on the ribose moiety is a critical factor that dictates the stereochemistry of the glycosidic bond. This is primarily governed by a phenomenon known as neighboring group participation. nih.govnih.govchem-station.com

When an acyl protecting group, such as a benzoyl or acetyl group, is placed at the 2'-position of the ribose donor, it can participate in the reaction after the leaving group at the anomeric (C-1') position departs. The acyl group's carbonyl oxygen attacks the anomeric carbon, forming a cyclic dioxolenium ion intermediate. nih.govchem-station.com This intermediate effectively blocks the α-face of the ribose ring. Consequently, the incoming nucleobase is forced to attack from the opposite, unhindered β-face, leading almost exclusively to the formation of the 1,2-trans product, which in the case of ribose is the desired β-anomer. nih.govdalalinstitute.com

| 2'-Protecting Group | Mechanism | Predominant Anomer |

| Acyl (e.g., Benzoyl, Acetyl) | Neighboring Group Participation | β (1,2-trans) nih.gov |

| Ether (e.g., Benzyl (B1604629), Silyl) | No Participation (Oxocarbenium Ion) | Mixture of α and β acs.org |

Ribose Moiety Modifications and Their Synthetic Implications (General)

Modification of the ribose part of a nucleoside is a common strategy to enhance the therapeutic properties of the analog, such as increasing its metabolic stability or altering its binding affinity to target enzymes or receptors. These modifications can range from simple changes at a single position to more complex alterations of the entire ring structure.

Common modifications include:

2'-Position Modifications: The 2'-hydroxyl group is a frequent target for modification. Replacing it with a hydrogen (to give a 2'-deoxy analog), a fluorine atom, or an O-methyl group can confer resistance to degradation by cellular nucleases.

Conformationally Locked Analogs: Introducing a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon creates "Locked Nucleic Acids" (LNAs). This modification locks the ribose ring in a specific conformation, which can enhance binding to complementary nucleic acid strands.

Carbocyclic Analogs: The replacement of the ribose ring's oxygen atom with a methylene group results in a carbocyclic nucleoside. These analogs are often resistant to enzymatic cleavage of the glycosidic bond, thereby increasing their biological half-life.

Each of these modifications presents unique synthetic challenges. For instance, the synthesis of 2'-deoxy analogs requires starting materials that lack the 2'-hydroxyl group, which means that the stereocontrol strategy relying on neighboring group participation from a 2'-acyl group cannot be applied. acs.org This often leads to difficulties in achieving high β-selectivity during the glycosylation step. The synthesis of carbocyclic or other heavily modified sugar moieties requires dedicated, often lengthy, synthetic routes before the crucial glycosylation step can be performed.

Isolation and Chromatographic Purification Strategies for Modified Nucleosides

Following synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, by-products, and potentially the undesired anomer. Therefore, robust purification strategies are essential to isolate the modified nucleoside in high purity. nih.gov

Column chromatography using silica (B1680970) gel is a standard initial step for separating the crude product from major impurities. However, to achieve the high purity required for biological and analytical studies, High-Performance Liquid Chromatography (HPLC) is the cornerstone technique. nih.govresearchgate.net

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for nucleoside purification. umich.edudupont.com

Stationary Phase: The column is packed with a nonpolar material, most commonly silica particles chemically modified with C18 alkyl chains. umich.edu

Mobile Phase: A polar solvent system is used, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.

Separation Principle: Separation is based on the hydrophobicity of the compounds. More hydrophobic molecules, such as those containing protecting groups like the benzoyl group, interact more strongly with the C18 stationary phase and thus have longer retention times. Less polar compounds elute later than more polar ones. A gradient elution, where the concentration of the organic modifier is gradually increased, is often used to effectively separate compounds with a wide range of polarities. nih.govumich.edu

The purity of the collected fractions is typically assessed by analytical HPLC, and the identity of the compound is confirmed using techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Principle | Application in Nucleoside Synthesis |

| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Initial purification of crude reaction mixtures. |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | High-resolution purification of final products and separation of anomers. nih.govresearchgate.net |

| Ion-Exchange HPLC | Separation based on charge. | Purification of charged species like nucleoside phosphates. |

Biochemical and Cellular Mechanisms of Action of N Benzoyl 2 Ethylsulfanyl Adenosine Non Clinical Focus

Interactions with Adenosine (B11128) Receptors (ARs)

N-Benzoyl-2-(ethylsulfanyl)adenosine is a synthetic derivative of adenosine that has been investigated for its interaction with the family of G protein-coupled adenosine receptors (ARs). These receptors, classified into A1, A2A, A2B, and A3 subtypes, are crucial in regulating a wide array of physiological processes. The affinity and functional activity of this compound at these receptor subtypes provide insight into its potential as a selective pharmacological tool.

Subtype Selectivity Analysis (A1, A2A, A2B, A3 ARs)

The selectivity of this compound for a particular adenosine receptor subtype is a key determinant of its biological effects. This selectivity is primarily assessed through radioligand binding assays and in vitro functional assays.

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with increasing concentrations of an unlabeled ligand, in this case, this compound. The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity.

Studies have shown that this compound exhibits a markedly high affinity and selectivity for the human A3 adenosine receptor. The binding affinities for the human A1, A2A, and A3 receptors have been determined, highlighting this selectivity.

Table 1: Binding Affinities (Ki) of this compound at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| A1 | 430 |

| A2A | 410 |

| A2B | Data not available |

Functional assays are employed to characterize whether a ligand that binds to a receptor acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). These assays typically measure the downstream signaling events following receptor activation, such as changes in intracellular cyclic adenosine monophosphate (cAMP) levels or the binding of GTP to G proteins.

This compound has been characterized as a potent and selective agonist at the A3 adenosine receptor. Activation of the A3 receptor, which is typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Functional studies have confirmed the agonist nature of this compound, with a reported IC50 value of 1.1 nM for the A3 receptor. This indicates that this compound is highly effective at eliciting a functional response at this receptor subtype. Comprehensive functional data for its activity at A1, A2A, and A2B receptors are not extensively detailed in the available literature.

Ligand-Induced Receptor Conformational Dynamics

The binding of a ligand to a G protein-coupled receptor is known to induce conformational changes in the receptor's structure, which are essential for the activation of downstream signaling pathways. These dynamic changes involve rearrangements of the transmembrane helices and intracellular loops, creating a binding site for G proteins.

While it is understood that as an agonist, this compound would induce an active conformational state in the A3 adenosine receptor to facilitate G protein coupling, specific biophysical or computational studies detailing the precise conformational dynamics induced by this particular ligand are not described in the reviewed scientific literature.

Kinetic Aspects of Ligand-Receptor Interaction

The interaction between a ligand and its receptor can be further defined by its kinetic parameters, namely the association rate constant (kon) and the dissociation rate constant (koff). These parameters determine how quickly a ligand binds to and dissociates from the receptor, which can influence the duration of the biological signal.

Currently, there is a lack of specific published data on the kinetic aspects of the interaction between this compound and any of the adenosine receptor subtypes.

Modulation of Adenosine-Metabolizing Enzymes

The local concentration of adenosine, the endogenous ligand for adenosine receptors, is tightly regulated by the activity of several enzymes. The primary enzymes involved in adenosine metabolism are adenosine kinase, which phosphorylates adenosine to adenosine monophosphate (AMP), and adenosine deaminase, which deaminates adenosine to inosine (B1671953). The modulation of these enzymes can indirectly affect adenosinergic signaling by altering the availability of adenosine for receptor activation.

A review of the scientific literature did not yield any studies specifically investigating the direct modulatory effects of this compound on the activity of adenosine-metabolizing enzymes such as adenosine kinase or adenosine deaminase. Therefore, it is not currently known whether this compound influences adenosine levels through enzymatic pathways in addition to its direct receptor interactions.

Adenosine Deaminase (ADA) Interaction Studies

There are currently no published studies examining the interaction between this compound and adenosine deaminase (ADA). ADA is a critical enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. The susceptibility of an adenosine analog to deamination by ADA is a key determinant of its metabolic stability and duration of action. The substitutions at the N6 (benzoyl) and C2 (ethylsulfanyl) positions of the purine ring would be expected to influence its recognition and processing by ADA. Research would be needed to determine if this compound acts as a substrate, inhibitor, or is resistant to ADA activity.

Nucleoside Kinase and Phosphorylase Activity Modulation

The metabolic activation of many nucleoside analogs relies on phosphorylation by nucleoside kinases to their corresponding mono-, di-, and triphosphate forms. Conversely, nucleoside phosphorylases can cleave the glycosidic bond, leading to inactivation. There is no available data on whether this compound is a substrate for adenosine kinase or other nucleoside kinases. The bulky N-benzoyl group could potentially hinder the binding of the compound to the active site of these enzymes. Similarly, its interaction with nucleoside phosphorylases is uncharacterized.

Impact on Intracellular Signaling Pathways (AR-Mediated)

Adenosine receptors (ARs) are a family of G-protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. The affinity and efficacy of this compound at the different AR subtypes (A1, A2A, A2B, and A3) have not been reported.

G-Protein Coupling and Downstream Effector Modulation

Without binding affinity data, the ability of this compound to induce G-protein coupling and modulate downstream effectors remains unknown. Adenosine receptors couple to various G proteins (e.g., Gi/o, Gs, Gq) to regulate enzymes such as adenylyl cyclase and phospholipase C.

Second Messenger System Regulation (e.g., cAMP)

The regulation of second messenger systems, such as cyclic adenosine monophosphate (cAMP), is a primary mechanism of adenosine receptor signaling. A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP. No studies have been published to indicate how this compound might affect cAMP levels in any cell system.

Cellular Permeation and Transport Dynamics in Model Systems

Nucleoside Transporter-Mediated Uptake

The entry of nucleosides and their analogs into cells is mediated by a family of specialized membrane proteins known as nucleoside transporters (NTs). These are broadly divided into two families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). The structural modifications on this compound may influence its recognition and transport by these proteins. However, no studies have been conducted to investigate the cellular uptake of this specific compound through either ENTs or CNTs.

Membrane Permeability Studies in Non-Human Cells

Currently, there is a notable absence of publicly available scientific literature detailing specific membrane permeability studies conducted on the compound this compound in non-human cells. While research exists on the cellular transport and permeability of adenosine and its various analogues, direct experimental data, including detailed findings and data tables on the cellular uptake and transport mechanisms of this compound, remains uncharacterized in published studies.

The transport of adenosine and its derivatives across cellular membranes is a complex process primarily mediated by two families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). These transporters are crucial for regulating the extracellular and intracellular concentrations of nucleosides, thereby influencing a wide range of physiological processes. The structural modifications present in this compound, namely the N-benzoyl group and the 2-ethylsulfanyl substitution, would likely influence its affinity for and transport by these transporters compared to endogenous adenosine. However, without specific studies, any discussion on its membrane permeability remains speculative.

Further research, including in vitro studies using various non-human cell lines expressing different nucleoside transporters, would be necessary to elucidate the specific mechanisms governing the membrane permeability of this compound. Such studies would typically involve radiolabeled uptake assays to determine transport kinetics, including parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), and competition assays to identify the specific transporters involved.

Until such research is conducted and published, a detailed, data-driven account of the membrane permeability of this compound in non-human cells cannot be provided.

Structure Activity Relationship Sar Studies of N Benzoyl 2 Ethylsulfanyl Adenosine

Elucidation of Pharmacophoric Elements for Adenosine (B11128) Receptor Binding

The fundamental pharmacophore for adenosine receptor agonists is based on the adenosine scaffold. Key elements for binding include the ribose sugar moiety, the adenine (B156593) core, and specific substitutions at the N6 and C2 positions of the purine (B94841) ring.

The ribose sugar is crucial for anchoring the ligand within the receptor binding pocket. The hydroxyl groups of the ribose can form essential hydrogen bonds with amino acid residues in the receptor. Modifications to the ribose, such as the introduction of a 5'-N-ethylcarboxamido group, as seen in the potent non-selective agonist NECA, can significantly enhance potency at all AR subtypes. nih.govsigmaaldrich.com

The adenine base itself provides critical hydrogen bonding interactions. The N1 and the exocyclic N6-amino group of adenosine are key hydrogen bond donors and acceptors that interact with specific residues within the transmembrane helices of the receptor.

Substitutions at the N6 and C2 positions of the adenine ring are primary determinants of affinity and selectivity for the different AR subtypes. nih.govnih.gov These regions are often targeted in medicinal chemistry efforts to fine-tune the pharmacological profile of adenosine analogs. The interplay between the substituents at these two positions is a critical aspect of the SAR. nih.gov

Role of the N6-Benzoyl Moiety in Modulating Receptor Affinity and Selectivity

The N6-position of adenosine is a key site for modification to achieve selectivity, particularly for the A1 and A3 subtypes. sigmaaldrich.comnih.gov The introduction of a benzoyl group at this position creates a distinct SAR profile.

The electronic and steric properties of substituents on the benzoyl ring can significantly influence receptor affinity and selectivity. Studies on various N6-substituted adenosine derivatives have shown that the nature and position of substituents on an aryl ring can dramatically alter the interaction with the receptor. For instance, in N6-benzyladenosine analogs, the introduction of a chloro substituent can either decrease, increase, or have no effect on efficacy depending on its position on the benzyl (B1604629) ring. nih.gov Halogen substitutions, such as iodo and bromo, on a benzyl group have been shown to increase affinity at the human A1AR. nih.gov

| Substituent on Benzoyl Ring | Effect on Receptor Affinity | Reference |

|---|---|---|

| 3-Iodo | Increased A1AR Affinity | nih.gov |

| 3-Bromo | Increased A1AR Affinity | nih.gov |

| Chloro (position dependent) | Variable effects on efficacy | nih.gov |

Significance of the C2-Ethylsulfanyl Group in Ligand-Target Interactions

The C2 position of the adenosine scaffold is another critical site for modification that significantly impacts receptor affinity and selectivity. The introduction of an ethylsulfanyl group (thioether) at this position has been shown to be particularly effective in modulating interactions with A2A receptors. nih.gov

| C2-Substituent | General Effect on Selectivity | Reference |

|---|---|---|

| Alkynyl | Increased A2A Selectivity | nih.gov |

| (Thio)ethers | Increased A2A Selectivity | nih.gov |

| Secondary Amines | Increased A2A Selectivity | nih.gov |

| Bulky/Hydrophobic Groups | Enhanced A2A Selectivity | nih.gov |

Influence of the Ribose Moiety on the Biological Profile

The ribose moiety of adenosine is crucial for its interaction with adenosine receptors, and modifications to this sugar can significantly impact the biological activity of adenosine analogs. For N-Benzoyl-2-(ethylsulfanyl)adenosine, the integrity and conformation of the ribose ring are predicted to be important determinants of its affinity and efficacy at adenosine receptor subtypes.

Generally, for adenosine derivatives, the 2'- and 3'-hydroxyl groups of the ribose are considered essential for agonist activity at A1 and A2A receptors. Deletion or substitution of these hydroxyl groups often leads to a significant decrease or loss of agonist activity, and in some cases, can confer antagonist properties. For instance, modifications at the 2'- and 3'-positions are generally poorly tolerated for maintaining high affinity at A3 receptors as well.

Conversely, the 5'-position of the ribose offers considerable flexibility for substitution. Modifications at this position, such as the introduction of uronamide groups, are well-tolerated and can even enhance selectivity for certain receptor subtypes. For example, in the case of N6-benzyladenosine analogs, a 5'-(N-methylcarboxamido) group was found to be optimal for A3 receptor potency and selectivity. While specific data for this compound is limited, it is plausible that similar modifications at the 5'-position could modulate its biological profile.

Modification of the ribose ring itself, such as the introduction of a 4'-methyl substitution, has been shown to be poorly tolerated in adenosine analogs, though this effect can sometimes be compensated for by favorable modifications at other positions. The introduction of conformational locks or alternative sugar scaffolds, while not directly studied for this compound, represents a common strategy to enhance selectivity and stability of adenosine analogs.

Comparative Analysis with Other Adenosine Analogs

To understand the unique biological profile of this compound, it is essential to compare its structural features and predicted activities with those of other well-characterized adenosine analogs.

Substitutions at the N6-position of adenosine are a cornerstone of adenosine receptor ligand design. The N-benzoyl group of this compound can be compared to the more extensively studied N6-benzyl and N6-alkyl substituents.

N6-benzyladenosine derivatives have been widely explored, particularly as A3 receptor agonists. The electronic and steric properties of the benzyl ring significantly influence receptor affinity and efficacy. For instance, substitutions on the benzyl ring can fine-tune selectivity. In comparison, the N-benzoyl group introduces a carbonyl moiety adjacent to the purine ring, which alters the electronic distribution and conformational flexibility compared to a benzyl group. This could potentially lead to a different binding mode and receptor interaction profile.

N6-cycloalkyladenosines, such as the potent A1 receptor agonist N6-cyclopentyladenosine (CPA), are characterized by a hydrophobic cycloalkyl group. The interaction of this group with a hydrophobic pocket in the A1 receptor is a key determinant of its high affinity. The benzoyl group, being aromatic and polar, would likely engage in different types of interactions within the receptor binding site, potentially leading to a different selectivity profile compared to CPA.

| Compound | N6-Substituent | Key Biological Activity |

|---|---|---|

| This compound | Benzoyl | Predicted to have a distinct receptor affinity and selectivity profile due to the electronic and conformational properties of the benzoyl group. |

| N6-Benzyladenosine | Benzyl | Generally shows affinity for A1 and A3 receptors, with substitutions on the benzyl ring modulating selectivity. nih.gov |

| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | Potent and selective A1 adenosine receptor agonist. |

The C2-position of the purine ring is another critical site for modification that influences the pharmacological properties of adenosine analogs. The 2-(ethylsulfanyl) group in this compound is a small, flexible thioether, which can be compared to other C2 substituents.

Substitution at the C2 position is known to modulate selectivity between A1 and A2A receptors. For instance, the introduction of a chloro group at the C2 position, as in 2-chloroadenosine, generally enhances affinity at both A1 and A2A receptors. In some contexts, C2-alkynyl or C2-arylethynyl substitutions can confer A2A selectivity.

The 2-(ethylsulfanyl) group is expected to occupy a specific region of the adenosine receptor binding pocket. The affinity of 2-substituted adenosine derivatives at the A3 receptor is sensitive to the nature of the substituent, with 2-alkoxy, 2-alkylamino, and 2-thioether groups being tolerated to varying degrees. For instance, in a series of 2-substituted adenosine derivatives, a 2-phenylethyl ether substitution resulted in higher A3 receptor affinity compared to a 2-phenylethyl thioether. nih.gov This suggests that the nature of the atom linking the substituent to the purine (oxygen vs. sulfur) can influence receptor interactions.

Combining substitutions at both the C2 and N6 positions can have complex and sometimes unpredictable effects on receptor affinity and selectivity. nih.gov The interplay between the N-benzoyl and the 2-(ethylsulfanyl) groups in this compound will ultimately determine its unique pharmacological profile.

| Compound | C2-Substituent | Key Biological Activity |

|---|---|---|

| This compound | -S-CH2CH3 | The thioether group is expected to influence the receptor selectivity profile, potentially favoring certain receptor subtypes. |

| 2-Chloroadenosine | -Cl | A non-selective adenosine receptor agonist with enhanced affinity at A1 and A2A receptors compared to adenosine. nih.gov |

| 2-(Phenylethyl)thioadenosine | -S-CH2CH2-Phenyl | Demonstrates moderate affinity for adenosine receptors, with the thioether linkage influencing the activity profile. nih.gov |

The removal of the 2'-hydroxyl group from the ribose moiety to form a 2'-deoxyadenosine (B1664071) derivative can have a profound impact on the biological activity of adenosine analogs. Comparing this compound with its hypothetical 2'-deoxy counterpart, N-Benzoyl-2'-deoxy-2-(ethylsulfanyl)adenosine, allows for an evaluation of the role of the 2'-hydroxyl group.

Generally, the 2'-hydroxyl group is considered a key hydrogen bonding donor for interaction with adenosine receptors, particularly for agonist activity. Its removal often leads to a significant reduction in affinity and/or efficacy. However, this is not always the case, and for some analogs, the 2'-deoxy version may retain or even exhibit altered activity.

For example, N-Benzoyl-2'-deoxyadenosine is a known compound used in the synthesis of oligonucleotides. broadpharm.com While its primary application is not as an adenosine receptor ligand, its existence provides a basis for comparison. The biological activity of N6-p-nitrobenzyladenosine and its 2'-deoxy analog were found to be comparable in terms of growth inhibition in leukemia cells. nih.gov This suggests that for certain N6-substituted adenosines, the 2'-hydroxyl group may not be absolutely essential for some biological activities.

The impact of removing the 2'-hydroxyl group from this compound would need to be empirically determined, but based on general SAR principles, a decrease in agonist potency at adenosine receptors would be anticipated.

| Compound | Ribose Moiety | Predicted Impact on Biological Activity |

|---|---|---|

| This compound | Ribose | The 2'-hydroxyl group is expected to contribute to receptor binding and agonist activity. |

| N-Benzoyl-2'-deoxyadenosine | 2'-Deoxyribose | Removal of the 2'-hydroxyl group generally leads to reduced affinity and/or efficacy at adenosine receptors. broadpharm.com |

| 2-Chloro-2'-deoxyadenosine | 2'-Deoxyribose | A known adenosine analog with a distinct biological profile compared to 2-chloroadenosine, often used as a chemotherapeutic agent. |

Advanced Analytical and Computational Methodologies in Research on N Benzoyl 2 Ethylsulfanyl Adenosine

Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopic methods are fundamental in the verification of the synthesis and structural integrity of N-Benzoyl-2-(ethylsulfanyl)adenosine. These techniques provide insight into the molecular framework without detailing the compound's intrinsic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of synthesized adenosine (B11128) analogs like this compound. While specific spectral data is excluded here, the general application of NMR involves the analysis of the chemical environment of atomic nuclei. For instance, in the synthesis of related benzoyl-protected adenine (B156593) nucleoside analogues, NMR analysis is cited as the method for confirming the final structure. nih.gov Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) NMR are employed to determine the specific points of molecular connectivity, which was crucial in identifying the correct N-9 regioisomer over the undesired N-7 in the synthesis of related adenosine analogs. nih.gov

Mass Spectrometry (MS) is a key analytical technique used to verify the molecular weight of this compound, confirming its elemental composition. This method involves ionizing the compound and measuring its mass-to-charge ratio. While specific data for this compound is not provided, the molecular weight of a related compound, N-benzoyl-2'-deoxyadenosine, is listed as 355.3 g/mol , a value determined through computational methods based on its chemical formula C17H17N5O4. nih.gov This serves as a fundamental check to ensure the compound has been synthesized to the correct specification.

Computational Chemistry and Molecular Modeling

Computational approaches are increasingly employed to predict and understand the behavior of molecules like this compound at a molecular level. These in silico methods provide valuable insights that guide further experimental research.

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor. najah.edu In the broader context of adenosine receptor research, molecular docking is used to investigate the binding interactions of ligands with various adenosine receptor subtypes (A1, A2A, A2B, A3). unipi.it These simulations help in understanding how compounds like this compound might interact with their biological targets, providing clues about their potential efficacy and mechanism of action. unipi.it The process often involves generating multiple docking poses and using scoring functions to estimate the binding affinity. unipi.it

Molecular dynamics (MD) simulations are powerful computational methods that allow researchers to study the dynamic behavior of molecules over time. nih.gov These simulations can reveal the conformational changes that occur when a ligand, such as an adenosine derivative, binds to its receptor. nih.govnih.gov By simulating the movements of atoms and molecules, MD can provide a more detailed picture of the binding process and the stability of the ligand-receptor complex than static docking models. mdpi.com This information is critical for understanding the functional consequences of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By developing QSAR models for adenosine receptor ligands, researchers can predict the activity of new, unsynthesized compounds. nih.govwu.ac.th This predictive capability helps in prioritizing which derivatives of a lead compound, such as this compound, should be synthesized and tested, thereby streamlining the drug discovery process. nih.gov These models are built using a training set of compounds with known activities and then validated using a separate test set to ensure their predictive power. nih.gov

Biophysical Techniques for Ligand-Target Interaction Characterization

The precise characterization of the interaction between a ligand like this compound and its target protein is crucial for understanding its pharmacological activity. Biophysical techniques provide quantitative data on the kinetics, thermodynamics, and structural basis of these interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. It provides detailed information about the kinetics of binding, including the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

In a typical SPR experiment, a target protein, such as an adenosine receptor, is immobilized on a sensor chip. A solution containing the ligand of interest is then flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

While specific SPR data for this compound is not currently available, the following table illustrates the type of kinetic data that can be obtained from SPR analysis of ligands binding to the human adenosine A2A receptor. This data is representative of the parameters that would be determined for this compound to characterize its binding kinetics. nih.gov

Table 1: Illustrative Kinetic Parameters of Ligands Binding to the Human Adenosine A2A Receptor Determined by SPR nih.gov

| Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (µM) |

|---|---|---|---|

| Adenosine | 1.8 x 10⁵ | 1.3 x 10⁻³ | 7.7 |

| ZM 241385 | 2.5 x 10⁵ | 1.9 x 10⁻³ | 0.0076 |

| Theophylline | 1.2 x 10³ | 4.3 x 10⁻² | 36 |

This table is for illustrative purposes to show the type of data generated by SPR and does not represent data for this compound.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur during a biomolecular interaction. nih.gov This allows for the determination of the key thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. harvard.edu

The data obtained from ITC can reveal the driving forces behind the binding event, such as whether it is enthalpically or entropically driven. nih.gov For instance, agonist and antagonist binding to adenosine receptors have been shown to have distinct thermodynamic signatures. nih.gov

Although no specific ITC studies have been published for this compound, the table below presents representative thermodynamic data for agonists and antagonists binding to the human adenosine A3 receptor. This illustrates the thermodynamic distinctions that could be investigated for this compound. nih.gov

Table 2: Illustrative Thermodynamic Parameters of Ligands Binding to the Human Adenosine A3 Receptor Determined by ITC nih.gov

| Ligand Type | Ligand Example | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) | Driving Force |

|---|---|---|---|---|---|

| Agonist | IB-MECA | -45.6 | 21 | -66.6 | Entropy-driven |

This table is for illustrative purposes to show the type of data generated by ITC and does not represent data for this compound.

To understand the interaction between a ligand and its target at an atomic level, high-resolution structural techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are employed. These methods can reveal the precise binding mode of the ligand, the specific amino acid residues involved in the interaction, and the conformational changes that occur in the protein upon ligand binding. researchgate.net

For membrane proteins like G protein-coupled receptors (GPCRs), which are common targets for adenosine derivatives, obtaining high-resolution structures can be challenging. However, recent advances in protein engineering and Cryo-EM have enabled the structural determination of GPCRs in complex with their ligands. nih.govelifesciences.org

For example, the cryo-EM structure of the human adenosine A2A receptor bound to the agonist NECA has provided significant insights into the molecular basis of agonist binding and receptor activation. nih.gov Such a structure for a complex of a target receptor with this compound would be invaluable for structure-based drug design efforts. It would allow for the rational design of new analogs with improved affinity, selectivity, and efficacy based on the detailed atomic interactions observed in the structure. While a specific structure for this compound is not available, the insights gained from existing adenosine receptor structures provide a framework for understanding how this compound might interact with its target.

Potential Applications of N Benzoyl 2 Ethylsulfanyl Adenosine in Academic Research

Development as a Selective Biochemical Probe for Adenosine (B11128) Receptors or Enzymes

The development of selective ligands is crucial for distinguishing the roles of the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). researchgate.netnih.gov N-Benzoyl-2-(ethylsulfanyl)adenosine can serve as a scaffold for creating such selective biochemical probes. The "functionalized congener" approach, where a known pharmacophore is modified with chemical chains or groups, allows for the synthesis of probes that retain high affinity for their target while incorporating reporter groups or reactive moieties. nih.gov

Modifications at the N⁶ and C2 positions of the adenosine ring are known to significantly influence receptor affinity and selectivity. For instance, different substitutions can confer agonist or antagonist properties and direct the molecule's binding preference to a specific receptor subtype. By systematically altering the structure, researchers can develop probes for various applications:

Radioligand Binding Assays: Tritiated versions of high-affinity adenosine analogs are used to map receptor distribution and quantify receptor density in tissues. nih.gov

Fluorescent Probes: Attaching a fluorescent dye allows for the visualization of receptor localization and trafficking in living cells using techniques like confocal microscopy. nih.govuniversiteitleiden.nl

Affinity-Based Probes (AfBPs): Incorporating a reactive group can enable covalent labeling of the target receptor, facilitating its isolation and identification through proteomic techniques. universiteitleiden.nl

The N-benzoyl group provides a stable, protected starting point, and the 2-ethylsulfanyl group modifies the electronic and steric properties of the purine (B94841), which can be fine-tuned to achieve desired selectivity for a particular adenosine receptor or adenosine-metabolizing enzyme.

| Probe Type | Principle of Operation | Research Application | Relevant Modification Strategy |

|---|---|---|---|

| Radiolabeled Ligand | Incorporates a radioactive isotope (e.g., ³H) for detection via scintillation counting. | Quantifying receptor density (Bmax) and affinity (Kd) in membrane preparations. nih.gov | Synthesis with tritiated precursors. |

| Fluorescent Probe | A fluorophore is attached to the ligand via a linker. | Visualizing receptor distribution and dynamics in cells and tissues. nih.gov | Coupling to dyes like BODIPY or AlexaFluor. nih.gov |

| Affinity-Based Probe | Contains a reactive "warhead" that forms a covalent bond with the target protein. | Identifying and isolating receptors for proteomic analysis. universiteitleiden.nl | Incorporation of an electrophilic group. |

| Biotinylated Probe | A biotin (B1667282) molecule is attached, allowing for high-affinity binding to avidin (B1170675) or streptavidin. | Purification of receptor-ligand complexes. nih.gov | Conjugation with a biotin moiety. |

Utility in Elucidating Purinergic Signaling Pathways

Purinergic signaling encompasses the complex network of cellular communication mediated by extracellular nucleotides like ATP and nucleosides like adenosine, which act on P2 and P1 (adenosine) receptors, respectively. nih.govnih.govfrontiersin.org These pathways are integral to a vast range of physiological processes, from neurotransmission to immune responses. nih.govfrontiersin.org

Selective probes derived from molecules like this compound are instrumental in dissecting these pathways. Because the four adenosine receptor subtypes often have overlapping expression patterns but distinct or even opposing downstream effects, subtype-selective tools are essential. frontiersin.org

By using a selective agonist or antagonist for a specific receptor (e.g., A₂A), researchers can:

Identify Receptor-Specific Functions: Activate or block a single receptor subtype to observe the resulting physiological or cellular response, thereby linking that receptor to a specific function. frontiersin.org

Map Downstream Cascades: Trace the intracellular signaling events that follow the activation of a particular receptor, such as changes in cyclic AMP (cAMP) levels or calcium mobilization. nih.gov

Uncover Receptor Crosstalk: Investigate how the activation of one adenosine receptor subtype influences the signaling of other purinergic receptors or different receptor systems entirely.

The balance between ATP-driven (pro-inflammatory) and adenosine-driven (often anti-inflammatory) signals is critical in many disease states. frontiersin.org Probes based on this compound can help researchers understand how this balance is maintained and how it becomes dysregulated in pathology, offering insights into potential therapeutic targets. frontiersin.org

Role as a Synthetic Building Block for More Complex Nucleoside Derivatives

In synthetic organic chemistry, this compound serves as a valuable intermediate or "building block" for constructing more elaborate nucleoside analogs. researchgate.net The N⁶-benzoyl group is a robust protecting group for the exocyclic amine of the adenine (B156593) base. This protection is critical as it prevents this nitrogen from participating in unwanted side reactions during subsequent chemical modifications, particularly at the sugar moiety. nih.gov

Starting with this protected core, chemists can perform a variety of reactions to create a library of novel compounds:

Modifications of the Ribose Sugar: The hydroxyl groups at the 2', 3', and 5' positions of the ribose can be selectively protected, deprotected, or replaced with other functional groups (e.g., halogens, azides) to explore structure-activity relationships. nih.gov

Glycosylation Reactions: The protected nucleobase can be coupled with modified sugar analogs (e.g., 1,4-dioxane (B91453) rings) to create nucleosides with unnatural carbohydrate portions. nih.gov

Further Purine Modifications: While the C2 position is occupied by the ethylsulfanyl group, other positions on the purine ring could potentially be modified.

Once the desired modifications are complete, the N-benzoyl group can be cleanly removed under standard conditions (e.g., with aqueous ammonia) to yield the final, unprotected nucleoside derivative. This synthetic strategy allows for the systematic and controlled synthesis of novel adenosine analogs for screening as potential therapeutic agents or research tools. researchgate.netnih.gov

Applications in the Study of Nucleic Acid Chemistry and Modifications (e.g., oligonucleotide synthesis)

The chemical synthesis of DNA and RNA oligonucleotides, typically performed on an automated solid-phase synthesizer, relies on phosphoramidite (B1245037) chemistry. nih.govnih.gov This process requires that all reactive functional groups on the nucleobases, except for the one intended for reaction, be masked with protecting groups.

This compound is ideally suited for this application. The N⁶-benzoyl group is the standard protecting group for adenosine during oligonucleotide synthesis. It effectively shields the exocyclic amine from reacting with the phosphoramidite reagents and during the coupling steps. nih.gov

To be used in synthesis, the molecule would first be converted into its phosphoramidite derivative, typically by reacting the 5'-hydroxyl group with a phosphitylating agent. This resulting this compound phosphoramidite can then be used as a monomer in an automated synthesizer to be incorporated at any desired position within a growing oligonucleotide chain. nih.gov

The presence of the 2-ethylsulfanyl group constitutes a specific modification within the final synthetic DNA or RNA strand. Researchers can use such modified oligonucleotides to investigate:

Structural and Stability Effects: How the bulky and sulfur-containing group at the C2 position affects the local structure, duplex stability (melting temperature), and conformation (e.g., A-form vs. B-form) of the nucleic acid.

Enzyme-Nucleic Acid Interactions: Whether the modification influences the recognition and processing of the oligonucleotide by enzymes such as polymerases, nucleases, or ligases.

Probing and Diagnostics: The unique properties conferred by the modification could be exploited in the development of nucleic acid-based probes or diagnostic tools.

After synthesis is complete, a final deprotection step, usually involving concentrated aqueous ammonia (B1221849), removes the N-benzoyl group along with other protecting groups from the oligonucleotide, leaving the stable 2-ethylsulfanyl modification intact in the final product. nih.gov

Future Directions and Emerging Research Avenues for N Benzoyl 2 Ethylsulfanyl Adenosine

Exploration of Novel Biological Targets Beyond Adenosine (B11128) Receptors

While adenosine receptors (ARs) are the canonical targets for adenosine analogs, emerging research indicates that the biological activities of these compounds are not limited to this receptor family. A key future direction for N-Benzoyl-2-(ethylsulfanyl)adenosine is the systematic exploration of non-AR targets that could mediate unique physiological effects.

Enzymatic and Metabolic Targets: Research into related nucleoside analogs suggests that they can interact with a variety of enzymes. For instance, some N-Benzoyl-2'-deoxyadenosine analogs have been noted for their potential to inhibit prostaglandin (B15479496) synthesis, pointing towards an anti-inflammatory mechanism independent of ARs. broadpharm.com Future studies could investigate whether this compound or its metabolites interact with key enzymes in metabolic or inflammatory pathways, such as cyclooxygenases, kinases, or phosphodiesterases.

Antimicrobial Activity: A growing body of evidence shows that certain adenosine derivatives possess antibacterial properties. nih.gov Specifically, analogs with bulky substituents at the N6-position and a halogen at the C2-position have shown activity against Gram-positive bacteria. nih.gov This raises the possibility that this compound could be investigated as a lead compound for novel antibacterial agents, with its mechanism potentially involving the inhibition of essential bacterial enzymes or disruption of cellular processes.

Interaction with Nucleic Acids and Carrier Proteins: Some nucleoside analogs are known to intercalate into or bind to DNA and RNA, thereby altering their structure and function. broadpharm.com Investigating the potential for this compound to interact with nucleic acid duplexes or unique structures like G-quadruplexes could open new avenues in antiviral or anticancer research. Furthermore, the interaction of adenosine derivatives with plasma proteins, such as human serum albumin (HSA) and lipoproteins, can significantly impact their bioavailability and pharmacodynamics. nih.gov Characterizing the binding of this compound to these carrier proteins will be crucial for understanding its systemic behavior and optimizing its therapeutic potential.

Design and Synthesis of Advanced Analogs with Enhanced Specificity or Stability

The development of next-generation therapeutics hinges on the ability to fine-tune molecular properties. For this compound, the design and synthesis of advanced analogs will be a critical research avenue aimed at improving its pharmacological profile.

Enhancing Receptor Selectivity: Structure-activity relationship (SAR) studies on 2-substituted adenosines have shown that the nature of the substituent at this position is a critical determinant of receptor affinity and selectivity. nih.gov Research has demonstrated that linking a group to the 2-position via a thioether bond, as in this compound, can influence receptor affinity differently than an ether or amine linkage. nih.gov Future synthetic efforts could focus on modifying the ethylsulfanyl group (e.g., altering the alkyl chain length, introducing cyclic structures, or adding functional groups) to systematically probe interactions within the receptor binding pocket and enhance selectivity for a specific adenosine receptor subtype (A1, A2A, A2B, or A3).

Improving Metabolic Stability: A significant challenge for nucleoside-based drugs is their metabolic vulnerability, particularly to enzymatic degradation by adenosine deaminases and phosphodiesterases. nih.gov Future research should involve the synthesis of analogs with modifications designed to confer resistance to these enzymes. Strategies could include altering the sugar moiety, such as replacing the ribose with a carbocyclic or a 1,4-dioxane (B91453) ring, or introducing modifications at the 2'- or 3'-positions of the ribose. nih.gov In vitro metabolism studies using liver microsomes can be employed to assess the stability of these new analogs and identify metabolic hotspots. nih.govresearchgate.net

Prodrug Approaches: To overcome issues of poor solubility or limited bioavailability, prodrug strategies can be explored. wgtn.ac.nz This would involve synthesizing derivatives of this compound where a labile functional group is attached, designed to be cleaved in vivo to release the active parent compound. Such approaches can improve absorption and tissue distribution, leading to enhanced therapeutic efficacy.

Integration into Multidisciplinary Research Platforms for Systems Biology Studies

To fully comprehend the biological impact of this compound, it is essential to move beyond single-target interactions and embrace a systems-level perspective. Integrating this compound into multidisciplinary research platforms will enable the elucidation of its broader cellular effects.

Development of Chemical Probes: A crucial step will be the synthesis of probe molecules derived from the this compound scaffold. By incorporating reporter tags such as biotin (B1667282) for affinity purification, fluorescent dyes for imaging, or photo-activatable cross-linking groups, researchers can create tools to identify the compound's binding partners on a proteome-wide scale. researchgate.net

Chemoproteomics and Target Deconvolution: Using these chemical probes in chemoproteomics experiments, such as activity-based protein profiling (ABPP), will allow for the unbiased identification of novel protein targets in complex biological samples (e.g., cell lysates or tissues). This approach can uncover previously unknown off-target effects or entirely new mechanisms of action, providing a comprehensive map of the compound's interactome.

Transcriptomic and Metabolomic Profiling: The cellular response to treatment with this compound can be monitored at a systems level using transcriptomics (e.g., RNA-seq) and metabolomics. These technologies can reveal how the compound alters gene expression patterns and metabolic networks, offering insights into the downstream pathways modulated by its primary targets and helping to formulate new hypotheses about its function.

Development of In Vitro Tools for Mechanistic Elucidation of Cellular Processes

Robust in vitro assays are fundamental for the detailed mechanistic investigation of any bioactive compound. Future research on this compound will require the application and development of a suite of in vitro tools to dissect its molecular mechanism of action with high precision.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzoyl-2-(ethylsulfanyl)adenosine with high purity?

- Answer : The synthesis typically involves protecting the adenosine scaffold at the N6 position with a benzoyl group and introducing the ethylsulfanyl moiety at the 2'-position via nucleophilic substitution. Phosphoramidite chemistry is widely used for such modifications, enabling controlled coupling under anhydrous conditions. Purification is achieved using reversed-phase HPLC, with purity validated by NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Structural validation requires a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To verify benzoyl and ethylsulfanyl group integration.

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₇H₁₇N₅O₄S, MW 355.36).

- FT-IR : To identify characteristic bonds (e.g., C=O stretch of benzoyl at ~1650 cm⁻¹) .

Q. What role does the ethylsulfanyl group play in nucleic acid research applications?

- Answer : The ethylsulfanyl group enhances stability against enzymatic degradation (e.g., by nucleases) compared to unmodified adenosine. This modification is critical for studying RNA interference mechanisms or designing antisense oligonucleotides with prolonged activity in cellular models .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the ethylsulfanyl group under sterically hindered conditions?

- Answer : Steric hindrance at the 2'-position can reduce reaction efficiency. Strategies include:

- Temperature modulation : Conducting reactions at 4°C to minimize side reactions.

- Catalyst screening : Using Pd-mediated coupling or thiophilic catalysts (e.g., Cu(I)).

- Solvent optimization : Employing DMF or DMSO to enhance nucleophile solubility. Yield improvements are quantified via LC-MS .

Q. How should researchers resolve contradictions in biological activity data across studies using this compound derivatives?

- Answer : Discrepancies often arise from variability in:

- Purity levels : Ensure ≥98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient).

- Cellular uptake efficiency : Use radiolabeled analogs (³H or ¹⁴C) to track intracellular concentrations.

- Metabolic stability : Compare half-lives in different cell lines (e.g., HEK293 vs. HeLa) using LC-MS/MS .

Q. What experimental designs are recommended for studying the compound’s stability in physiological buffers?

- Answer : Conduct accelerated stability studies:

- pH variation : Test stability in buffers ranging from pH 5.0 (lysosomal) to 7.4 (cytosolic).

- Temperature stress : Incubate at 37°C and analyze degradation products via UPLC-QTOF.

- Oxidative susceptibility : Assess ethylsulfanyl group stability under H₂O₂ exposure .

Q. How can researchers elucidate the mechanistic role of this compound in viral replication inhibition?

- Answer : Use a combination of:

- Enzymatic assays : Measure inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase).

- Crystallography : Co-crystallize the compound with target enzymes to identify binding motifs.

- Metabolic profiling : Track incorporation into viral RNA/DNA using stable isotope labeling .

Methodological Notes

- Data Analysis : For contradictory results, apply multivariate statistical tools (e.g., PCA) to isolate variables like impurity profiles or batch-to-batch variability .

- Advanced Synthesis : Consider tert-butyldimethylsilyl (TBDMS) protection for hydroxyl groups during multi-step syntheses to prevent unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.